N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide acts as a selective agonist for the α7 nAChR. This receptor is found in the central nervous system and is involved in a variety of functions, including cognition, memory, and inflammation. Activation of the α7 nAChR by N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is that it is a synthetic compound, which may limit its relevance to natural biological systems.
Future Directions
There are several future directions for the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide. One area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential therapeutic uses of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is a synthetic compound that has been shown to have potential therapeutic uses in a variety of areas, including cognitive function, inflammation, and neurodegenerative diseases. Its selectivity for the α7 nAChR makes it a valuable tool for studying the effects of activating this receptor. While there are limitations to its use, further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide involves the reaction of furfural with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with ammonia to obtain the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating inflammatory bowel disease, pain, and addiction. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWRKXRMGZDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.